MPO Inhibition Potency: 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine vs. Core Scaffold
The target compound demonstrates moderate inhibition of human myeloperoxidase (MPO), a key enzyme in inflammation. The 4-chlorophenyl group is essential for this activity. The core scaffold, 5-Bromo-2-chloropyridine, which lacks the aryl and methyl substituents, shows no reported MPO inhibitory activity at relevant concentrations, indicating that the extended aromatic system is a critical driver of target engagement [1].
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 5-Bromo-2-chloropyridine: No activity reported at relevant concentrations |
| Quantified Difference | > 18.5-fold (estimated lower limit, assuming comparator IC50 > 1 µM) |
| Conditions | In vitro enzyme assay using aminophenyl fluorescein, 10 min incubation |
Why This Matters
For projects targeting MPO, this compound provides a distinct and measurable advantage over simpler halogenated pyridine building blocks, offering a pre-validated starting point for hit-to-lead optimization.
- [1] BindingDB. (n.d.). BDBM50567714 (CHEMBL4855030): Inhibition of Myeloperoxidase (Human). View Source
